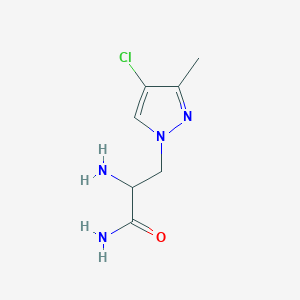

2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide

Description

Properties

Molecular Formula |

C7H11ClN4O |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

2-amino-3-(4-chloro-3-methylpyrazol-1-yl)propanamide |

InChI |

InChI=1S/C7H11ClN4O/c1-4-5(8)2-12(11-4)3-6(9)7(10)13/h2,6H,3,9H2,1H3,(H2,10,13) |

InChI Key |

YVKCVEOJZOERGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1Cl)CC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloro-3-methyl-1H-pyrazole, which is achieved by reacting 4-chloro-3-methylpyrazole with appropriate reagents.

Formation of the Propanamide Moiety:

Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Androgen Receptor Modulation

One of the most significant applications of 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide is its role as a non-steroidal androgen receptor modulator (SARM). Research has shown that compounds with similar structures exhibit potent antagonistic activity against androgen receptors, which are crucial in the development and progression of prostate cancer and other androgen-dependent diseases. Specifically, this compound may serve as an effective treatment option for conditions requiring androgen receptor antagonism, such as prostate cancer .

Cancer Treatment

The compound's ability to inhibit the proliferation of prostate cancer cell lines highlights its potential utility in oncology. Studies indicate that it possesses high affinity for androgen receptors, demonstrating significant antagonistic effects while maintaining a low potential for drug-drug interactions. This characteristic positions it as a promising candidate for developing targeted cancer therapies .

Synthesis Pathways

Research has documented various synthetic routes for producing this compound, often involving intermediates that facilitate the introduction of the pyrazole moiety. The synthesis typically includes reactions that yield high purity and yield, essential for pharmacological applications .

Case Study: Prostate Cancer

A notable case study involved evaluating the efficacy of this compound on prostate cancer cell lines. The results demonstrated a marked reduction in cell proliferation rates compared to control groups, indicating its potential as a therapeutic agent in managing prostate cancer .

Case Study: Selective Androgen Receptor Modulation

Further studies have explored the selectivity of this compound towards androgen receptors in various cellular models. The findings revealed that it could effectively inhibit AR-mediated transcriptional activity while exhibiting minimal agonistic effects, which is critical for reducing side effects associated with traditional androgen therapies .

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrazole derivatives are widely studied for their structural versatility. Below is a comparative analysis of 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanamide with structurally related compounds:

Pyrazole-Based Analogs

- Compound 11a/11b (): These derivatives feature a pyrazole ring with 5-amino-3-hydroxy substituents, fused to a pyran-dicarbonitrile or cyano-ester framework.

- (2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid (): This analog incorporates a nitro-phenyl group at the pyrazole’s 5-position, increasing electron-withdrawing effects and steric bulk compared to the target compound’s chloro-methyl substitution. The carboxylic acid group (vs. propanamide) alters ionization and bioavailability .

Heterocyclic Variants

- Thiazole Derivatives (): Compounds 13–16 replace the pyrazole with a thiazole ring. For example, 2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide (15) exhibits moderate bioactivity (reported activity score: 8), suggesting that heterocycle choice (thiazole vs. pyrazole) significantly impacts biological efficacy .

- This structural shift could redirect applications toward serotonin receptor modulation or kinase inhibition .

Substituent Effects

- 4-Chloro-3-methyl vs. 4-Chloro-1-methyl (): The hydrochloride salt 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid demonstrates how regiochemistry (1-methyl vs. 3-methyl) affects molecular geometry and solubility. The hydrochloride salt (MW: 237.09 g/mol) offers improved aqueous solubility compared to the free base .

Physicochemical Properties and Bioactivity

Key Properties

Physicochemical Insights

- Hydrophobic Interactions : The 3-methyl group may facilitate hydrophobic binding in enzyme active sites.

- Solubility : The propanamide group (vs. carboxylic acid or ester in analogs) balances polarity, favoring blood-brain barrier penetration.

Biological Activity

2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the amino group and the chloro substituent enhances its interaction with biological targets.

Research indicates that compounds containing pyrazole moieties often exhibit anti-inflammatory , anticancer , and antimicrobial properties. The specific mechanisms through which this compound exerts its effects include:

- Androgen Receptor Modulation : Similar compounds have shown potential as selective androgen receptor modulators (SARMs), which can selectively activate or inhibit androgen receptors associated with conditions like prostate cancer .

- Inhibition of Cell Proliferation : Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, suggesting that this compound may also possess similar properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Case Studies

Several studies have investigated the effects of pyrazole derivatives, including this compound:

- Prostate Cancer Study : A study demonstrated that similar compounds exhibited significant antagonistic activity on androgen receptors, leading to reduced proliferation in prostate cancer cell lines. The IC50 values indicated potent activity, making these compounds promising candidates for further development in cancer therapeutics .

- Inflammation Model : Another study assessed the anti-inflammatory potential of pyrazole derivatives, revealing that they could inhibit VEGF-induced proliferation in endothelial cells, highlighting their role in modulating angiogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.